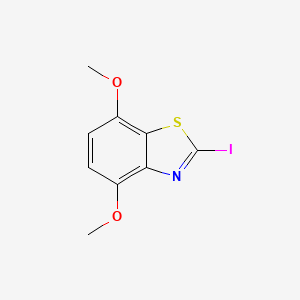

2-Iodo-4,7-dimethoxy-1,3-benzothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Iodo-4,7-dimethoxy-1,3-benzothiazole is a chemical compound with the CAS Number: 1188078-68-3 . It has a molecular weight of 321.14 . It appears as a powder .

Synthesis Analysis

The synthesis of benzothiazoles, which includes 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . This process provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . DMSO plays three vital roles in this process: it acts as a carbon source, solvent, and oxidant .Molecular Structure Analysis

The InChI code for 2-Iodo-4,7-dimethoxy-1,3-benzothiazole is 1S/C9H8INO2S/c1-12-5-3-4-6 (13-2)8-7 (5)11-9 (10)14-8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

2-Iodo-4,7-dimethoxy-1,3-benzothiazole is a powder that is stored at room temperature . It has a molecular weight of 321.14 .科学的研究の応用

Synthetic Chemistry Applications

One primary application of 2-Iodo-4,7-dimethoxy-1,3-benzothiazole is in the field of synthetic chemistry. It is used as a precursor or intermediate in the synthesis of various benzothiazole derivatives. For example, a study detailed a general method for forming benzoxazoles via copper-catalyzed cyclization of ortho-haloanilides, which is complementary to strategies requiring 2-aminophenols as substrates. This method is also applicable to the formation of benzothiazoles, demonstrating the versatility of halogenated benzothiazoles in synthesizing complex heterocyclic compounds (Evindar & Batey, 2006). Similarly, an organocatalytic protocol has been developed for synthesizing 2-substituted benzoxazoles and benzothiazoles from anilides and thioanilides, using iodoaromatic compounds as catalysts, showcasing the utility of iodinated benzothiazoles in facilitating oxidative C-H functionalization and C-O/S bond formation (Alla, Sadhu, & Punniyamurthy, 2014).

Biomedical Research

In biomedical research, derivatives of benzothiazoles, including those related to 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, are explored for their pharmacological properties. A notable example is the investigation of benzothiazole derivatives for their anti-inflammatory and antinociceptive activities, suggesting potential applications in developing new therapeutic agents (Abbas et al., 2015). Furthermore, certain 2-(4-aminophenyl)benzothiazoles have been studied for their potent and selective antitumor activities, with modifications to the benzothiazole core structure influencing their efficacy against various cancer cell lines, highlighting the role of iodinated benzothiazoles in oncology research (Bradshaw, Stevens, & Westwell, 2001).

Material Science

Benzothiazole derivatives, potentially derivable from 2-Iodo-4,7-dimethoxy-1,3-benzothiazole, find applications in material science, particularly in the development of fluorescent probes and corrosion inhibitors. For instance, specific benzothiazole analogs have been applied as fluorescent probes sensing pH and metal cations, demonstrating the compound's utility in creating sensitive and selective detection systems for environmental and biomedical analysis (Tanaka et al., 2001). Additionally, benzothiazole derivatives have been evaluated for their efficacy as corrosion inhibitors for carbon steel, indicating their potential in industrial applications to protect metals from corrosive environments (Hu et al., 2016).

特性

IUPAC Name |

2-iodo-4,7-dimethoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2S/c1-12-5-3-4-6(13-2)8-7(5)11-9(10)14-8/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPCHYIVIDNDFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-4,7-dimethoxy-1,3-benzothiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-fluorobenzyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2653213.png)

![Methyl 2-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2653215.png)

![2-[3-(Dimethylamino)oxetan-3-yl]acetic acid;hydrochloride](/img/structure/B2653223.png)

![[6-Fluoro-1-[(3R)-1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]-5,5-dioxo-4H-thiochromeno[4,3-c]pyrazol-3-yl]-morpholin-4-ylmethanone](/img/structure/B2653228.png)

![N-(5-chloro-2-methylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2653230.png)